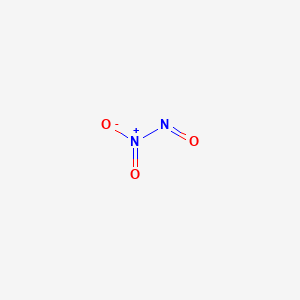
3-amino-2-nitropyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Nitropyridin-3-amine involves multiple steps, including nitration, substitution, and oxidation reactions. A method described involves the reaction of nitrostyrenes with 2-aminopyridines through a regioselective Mannich addition followed by oxidative amination catalyzed by Fe(NO3)3·9H2O, leading to 2-nitro-3-arylimidazo[1,2-a]pyridines (Kamarul Monir et al., 2015). Another approach involves the displacement of 3-fluoro-2-nitropyridine with nitrogen-containing heterocycles and aliphatic amines, proceeding in a regioselective manner at moderate temperature and reasonable yield (J. Culshaw et al., 2012).
Molecular Structure Analysis
The molecular structure of 2-Nitropyridin-3-amine and its derivatives has been elucidated through various spectroscopic and X-ray crystallographic methods, revealing insights into its conformational properties and stability. Studies have shown that these compounds can exhibit layered arrangements stabilized by N-H···N and N-H···O hydrogen bonds, with a notable dimeric N-H···N motif (I. Bryndal et al., 2012).
Chemical Reactions and Properties
2-Nitropyridin-3-amine participates in a variety of chemical reactions, including nucleophilic substitution, amination, and oxidative reactions. It has been demonstrated that 3-nitropyridine compounds can undergo amination in the 6-position via vicarious nucleophilic substitution reactions, providing a method for the preparation of 3- or 4-substituted-2-amino-5-nitropyridines with moderate to good yields (J. Bakke et al., 2001).
Physical Properties Analysis
The physical properties of 2-Nitropyridin-3-amine, including its solubility, melting point, and crystal structure, have been studied to understand its behavior in different conditions. The crystal structures provide insights into the stabilization mechanisms and the influence of various substituents on its physical properties.
Chemical Properties Analysis
The chemical properties of 2-Nitropyridin-3-amine, including its reactivity with different reagents and conditions, have been explored to develop new synthetic methods and applications. Its reactivity under catalytic conditions, such as with nonheme iron-mediated amination, showcases its versatility in organic synthesis (Yungen Liu et al., 2013).
Applications De Recherche Scientifique
Synthèse de nouveaux monocristaux organiques
La 3-amino-2-nitropyridine est utilisée dans la synthèse de nouveaux monocristaux organiques. Par exemple, elle a été utilisée dans la synthèse de l'acide 4-chlorobenzoïque 2-amino-5-nitropyridine (2A5NP4CBA), un composé d'addition organique potentiellement utile . Ce composé a été cultivé sous forme de monocristaux optiquement transparents par la technique conventionnelle de solution à évaporation lente (SEST) .
Investigations optiques non linéaires
Le monocristal 2A5NP4CBA synthétisé a été utilisé pour des investigations optiques non linéaires . Les coefficients optiques non linéaires du troisième ordre (NLO), tels que l'absorption non linéaire (β), la réfraction non linéaire (n2) et la susceptibilité non linéaire (χ(3)), ont été évalués .
Applications de limitation optique
Le monocristal 2A5NP4CBA s'est avéré avoir des applications de limitation optique . Le seuil de limitation optique du cristal cultivé est de 7,8 mW/cm2 lorsqu'on utilise un laser à semi-conducteur de longueur d'onde 532 nm .
Applications laser haute puissance
Le monocristal 2A5NP4CBA s'est avéré être adapté aux applications laser haute puissance . L'analyse du seuil de dommage laser (LDT) a été réalisée par un laser Nd:YAG de longueur d'onde de 1064 nm .
Analyse de la stabilité thermique
L'analyse thermique du monocristal 2A5NP4CBA révèle que le cristal cultivé possède une bonne stabilité thermique d'environ 187 °C .
Investigations spectroscopiques vibrationnelles
La this compound a été utilisée dans des investigations spectroscopiques vibrationnelles
Safety and Hazards
Orientations Futures
While specific future directions for 2-Nitropyridin-3-amine were not found in the search results, the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This could potentially be applied to 2-Nitropyridin-3-amine and similar compounds in future research.
Mécanisme D'action
Target of Action
3-Amino-2-Nitropyridine, also known as 2-Nitro-3-pyridinamine or 2-Nitropyridin-3-amine, is a chemical compound that has been used in various chemical reactions . . It’s important to note that the targets can vary depending on the specific context of use, such as the type of reaction or the presence of other compounds .
Mode of Action
The mode of action of this compound is primarily through its chemical reactivity. For instance, it has been used in the synthesis of substituted cyclic urea derivatives . The nitro group in the compound can undergo various reactions, including reduction and substitution . The exact interaction with its targets and the resulting changes would depend on the specific reaction conditions and the presence of other reactants .
Biochemical Pathways
It’s known that nitropyridines can participate in various chemical reactions, potentially affecting multiple biochemical pathways . For example, they can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
As a small molecule, it’s likely to have good bioavailability, but the exact properties would depend on factors such as the route of administration and the presence of other compounds .
Result of Action
The result of this compound’s action is primarily the formation of new compounds through chemical reactions . For example, it can be used to synthesize a variety of substituted pyridines . The exact molecular and cellular effects would depend on the specific reaction conditions and the presence of other reactants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific application . For example, in Suzuki–Miyaura coupling, the reaction conditions are exceptionally mild and functional group tolerant .
Propriétés
IUPAC Name |
2-nitropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBKVUGZEAJYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157715 | |
| Record name | 2-Nitropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13269-19-7 | |
| Record name | 2-Nitro-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitropyridin-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitropyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Nitro-3-pyridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6TX9YD3KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-Amino-2-nitropyridine be synthesized from N-(3-pyridyl)nitramine?
A: While this compound is a potential rearrangement product of N-(3-pyridyl)nitramine, research indicates this is not a viable synthetic route []. Instead of the desired rearrangement, N-(3-pyridyl)nitramine undergoes a different reaction pathway in the presence of concentrated sulfuric acid. This reaction yields 3-hydroxypyridine and 3,3′-azoxypyridine as identified products []. The study suggests N-(3-pyridyl)hydroxylamine as a key intermediate in this transformation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















